Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolopyrimidine derivative characterized by a 4-methylphenyl substituent at the C7 position and an ethyl ester group at the C3 position. Its molecular formula is C₁₇H₁₇N₃O₂, with a molecular weight of 299.34 g/mol .
Properties
IUPAC Name |
ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-18-19-14(8-9-17-15(13)19)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGJBWYHIDACHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry.
1. Synthesis of this compound
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Various methods have been developed to enhance yield and purity, including microwave-assisted synthesis and reflux techniques. Recent studies have reported yields ranging from 80% to 96% for various derivatives, showcasing the versatility of synthetic pathways available for this class of compounds .
2.1 Antimicrobial Activity
Research has highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. In vitro studies demonstrate that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For instance, derivative 7b showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 | Not reported | Significant |
| Ciprofloxacin | Comparable | Not reported | Moderate |
2.2 Enzymatic Inhibition
This compound has shown potential as an inhibitor of critical enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these enzymes range from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR, demonstrating its efficacy as a therapeutic agent targeting bacterial infections .
3.1 Case Study: Antibiofilm Activity
A study evaluated the antibiofilm potential of several pyrazolo[1,5-a]pyrimidine derivatives against clinical isolates. The results indicated that these compounds significantly reduced biofilm formation compared to traditional antibiotics like Ciprofloxacin, suggesting their utility in treating biofilm-associated infections .
3.2 Case Study: Cytotoxicity Assessment
The hemolytic activity of this compound was assessed to determine its safety profile. The results indicated low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting that it exhibits low toxicity towards red blood cells . Furthermore, cytotoxicity assays revealed IC50 values greater than 60 μM, indicating a favorable safety margin for potential therapeutic applications.
4. Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in antimicrobial and enzymatic inhibition contexts. Its low toxicity profile enhances its appeal as a candidate for further development in medicinal chemistry.
Future research should focus on:
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Structural Modifications : Exploring derivatives with enhanced potency or selectivity.
This compound represents a significant step in the exploration of pyrazolo[1,5-a]pyrimidines as valuable scaffolds in drug discovery efforts targeting infectious diseases and beyond.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents at key positions (C5, C7, and C3). Below is a systematic comparison:
Structural Analogs and Substituent Effects
Substituent Impact Analysis :
- In contrast, trifluoromethyl or amino groups at C7 significantly alter electronic properties, improving fluorescence quantum yields .
- C5 Position : Methoxy or chlorophenyl substituents increase metabolic stability and lipophilicity, influencing bioavailability .
- C3 Ester Group : Ethyl esters are generally hydrolytically stable under physiological conditions compared to methyl esters, though alkaline conditions can promote decarboxylation .
Physicochemical and Spectral Properties
- Melting Points : Derivatives with halogen substituents (e.g., chloro, bromo) exhibit higher melting points (244–279°C) due to increased molecular symmetry and intermolecular forces . The target compound’s melting point is unreported but likely falls within this range.
- Fluorescence: Amino or trifluoromethyl groups at C7 redshift absorption and emission maxima compared to aryl-substituted analogs, making them suitable for bioimaging .
- Stability : Ethyl esters are less prone to hydrolysis than methyl esters but may decarboxylate under strong acidic/basic conditions .
Preparation Methods
Multi-Component Biginelli-Type Condensation
The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been adapted for pyrazolo[1,5-a]pyrimidine derivatives. A modified protocol involves the condensation of 4-methylbenzaldehyde , ethyl acetoacetate , and 3-aminopyrazole in the presence of SnCl₂·2H₂O as a Lewis acid catalyst.
Reaction Mechanism
- Formation of the β-Ketoester Intermediate : Ethyl acetoacetate reacts with 4-methylbenzaldehyde via Knoevenagel condensation to form an α,β-unsaturated ketone.
- Cyclization : The aminopyrazole nucleophile attacks the electrophilic carbonyl carbon, followed by intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core.
- Esterification : The carboxylic acid intermediate undergoes esterification with ethanol under acidic conditions to yield the ethyl ester.
Cyclocondensation of β-Ketoesters with Aminopyrazoles
This method involves the direct cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate with 1-(4-methylphenyl)-1,3-diketone under acidic conditions.
Synthetic Procedure
- Reagents :
- 1-(4-Methylphenyl)-1,3-diketone (1.2 equiv)
- Ethyl 3-aminopyrazole-4-carboxylate (1.0 equiv)
- Acetic acid/acetic anhydride (1:1, v/v)
- Sodium acetate (2.0 equiv)
- Conditions : Reflux at 120°C for 8 hours.
- Workup : The crude product is filtered, washed with cold ethanol, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Post-Functionalization of Pyrazolo[1,5-a]pyrimidine Cores
Chlorination Followed by Suzuki Coupling
A two-step protocol involves:
- Chlorination : Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is treated with POCl₃ at 110°C for 4 hours.
- Suzuki-Miyaura Coupling : Reaction with 4-methylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C.
Yield and Selectivity
- Overall Yield : 58% over two steps.
- Regioselectivity : >99% for the 7-position due to steric and electronic factors.
Esterification of Carboxylic Acid Precursors
The carboxylic acid derivative 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CID 7017694) is esterified using ethanol and H₂SO₄ as a catalyst.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Catalyst | Purity (%) |
|---|---|---|---|---|
| Biginelli Condensation | 68–72 | 6 | SnCl₂·2H₂O | 95 |
| Cyclocondensation | 75 | 8 | NaOAc | 98 |
| Suzuki Coupling | 58 | 12 | Pd(PPh₃)₄ | 97 |
| Esterification | 85 | 12 | H₂SO₄ | 99 |
Challenges and Limitations
- Regioselectivity : Competing reactions at the 5- and 7-positions require careful control of electronic effects.
- Purification : Column chromatography is often necessary due to byproducts from multi-component reactions.
- Scalability : Pd-catalyzed couplings are cost-prohibitive for industrial-scale synthesis.
Q & A
Q. Advanced: How can site-selective cross-coupling reactions improve functionalization at positions 2 and 6 of the pyrazolo[1,5-a]pyrimidine scaffold?
Advanced synthetic strategies leverage palladium-catalyzed Suzuki-Miyaura couplings. For example:
- Stepwise functionalization : Start with 2,6-dibromo derivatives, sequentially substituting bromine with alkynyl or aryl groups.
- Computational guidance : DFT calculations predict regioselectivity, ensuring precise control over substituent placement.
This approach enables the introduction of diverse groups (e.g., trifluoromethyl, cyclopropyl) for tailored biological activity .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on expected splitting patterns. For example:
- 1H NMR (CDCl3) : δ 8.79 (d, J=4.4 Hz, C5-H), 8.59 (s, C2-H), and 2.46 ppm (s, CH3 from 4-methylphenyl) .
- 13C NMR : Key signals at δ 162.7 (ester C=O) and 149.1 ppm (pyrimidine C7).
- Mass spectrometry (EI) : Molecular ion peak at m/z 282 (MH)+ confirms molecular weight .
- FT-IR : Strong absorption at 1689 cm⁻¹ (ester C=O stretch) .
Q. Advanced: How do substituents (e.g., 4-methylphenyl) influence NMR chemical shifts and coupling constants?
Electron-donating groups like -CH3 deshield adjacent protons, shifting aromatic protons downfield (δ 7.38–7.91 ppm). Coupling constants (e.g., J=8.0 Hz for aromatic protons) reflect para-substitution on the phenyl ring. Computational NMR tools (e.g., ACD/Labs) validate assignments and predict substituent effects .
Basic: What biological targets are associated with this compound, and how is potency assessed?
Methodological Answer:
The compound inhibits B-Raf kinase , a key enzyme in the MAPK/ERK pathway. Standard assays include:
Q. Advanced: How do structural modifications (e.g., ester vs. carboxylate) impact selectivity and potency in kinase inhibition?
Replacing the ester with a heterocyclic group (e.g., pyridine) enhances potency by improving binding affinity. SAR studies reveal:
- Ester position : Moving the carboxylate from C3 to C2 reduces activity (IC50 increases from 50 nM to >1 µM).
- Substituent effects : Trifluoromethyl groups at C7 increase lipophilicity and target engagement .
Basic: How does this compound compare to other pyrazolo[1,5-a]pyrimidine derivatives in terms of reactivity and bioactivity?
Methodological Answer:
A comparative analysis using in vitro and in silico tools shows:
Q. Advanced: What computational methods predict the impact of fluorine substitution on metabolic stability?
Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-F bonds, predicting resistance to oxidative metabolism. Molecular dynamics simulations assess how fluorination alters binding pocket interactions (e.g., PI3Kδ) .
Basic: What are the challenges in hydrolyzing the ester group to a carboxylic acid, and how are they addressed?
Methodological Answer:
Hydrolysis under alkaline conditions often leads to decarboxylation. Optimized protocols include:
Q. Advanced: How do solvent polarity and temperature influence the hydrolysis mechanism?
Polar aprotic solvents (e.g., DMF) stabilize the tetrahedral intermediate, while low temperatures (-10°C) slow decarboxylation. Kinetic studies (HPLC monitoring) identify optimal reaction windows (t1/2 > 2 hours) .
Basic: What strategies are employed to resolve contradictions in structure-activity relationship (SAR) data?
Methodological Answer:
Q. Advanced: How can machine learning models reconcile conflicting SAR trends?
QSAR models trained on >100 derivatives prioritize descriptors like LogP, polar surface area, and H-bond acceptor count. Ensemble methods (e.g., random forests) reduce overfitting and highlight key substituent contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
